Dibenz[a,h]acridine-d6 (Major)
Description
Theoretical Frameworks for Understanding Azaarene Chemistry
Azaarenes, the broader class to which Dibenz[a,h]acridine (B14076) belongs, are heterocyclic aromatic compounds where a nitrogen atom replaces a carbon atom in one of the aromatic rings. This substitution significantly influences the molecule's electronic properties and reactivity. The nitrogen atom introduces a degree of polarity and a site for potential protonation or coordination with metal ions. Theoretical frameworks such as density functional theory (DFT) are employed to understand the reaction pathways and selectivity of azaarenes. nih.gov These computational models help elucidate mechanisms like C-H bond activation and functionalization, which are crucial for synthesizing new derivatives or understanding their metabolic activation. nih.gov The development of photoredox catalysis has also provided new avenues for the functionalization of azaarenes, enabling reactions that were previously challenging. nih.govacs.orgresearchgate.net
Historical Development of Research on Dibenz[a,h]acridine Isomers and Analogs
Research into Dibenz[a,h]acridine and its isomers, such as Dibenz[a,j]acridine (B14077), has a long history rooted in the study of polycyclic aromatic compounds. nih.govnih.govnist.gov Initially identified as components of coal tar and products of combustion, these compounds gained attention due to their carcinogenic properties. ca.govnj.govinchem.org Early research focused on their synthesis, isolation from environmental sources, and toxicological evaluation. inchem.orgacs.org Over the years, analytical methods have evolved, allowing for more precise detection and quantification in various environmental matrices. nih.gov The study of their metabolism has revealed that these compounds are converted into reactive intermediates, such as dihydrodiols and diol epoxides, which can interact with biological macromolecules like DNA. nih.govnih.gov This understanding has been crucial in assessing their health risks.
Rationale for Isotopic Labeling in Advanced Chemical and Environmental Investigations
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes, which has a different number of neutrons. wikipedia.org This substitution creates a "labeled" compound that is chemically identical to the original but can be distinguished by its mass. wikipedia.org This technique is invaluable for tracing the path of a molecule through a chemical reaction, a metabolic pathway, or an environmental system. wikipedia.orgstudysmarter.co.ukcreative-proteomics.com Stable isotopes, which are non-radioactive, are often preferred for these studies due to their safety and suitability for long-term investigations. creative-proteomics.comsilantes.com
Role of Deuterated Analogs in Mechanistic and Quantitative Studies
Deuterium (B1214612) (D or ²H), a stable isotope of hydrogen, is frequently used to create deuterated analogs of organic compounds. clearsynth.com These deuterated standards are essential in analytical chemistry, particularly in mass spectrometry-based methods. clearsynth.comwisdomlib.org They serve as ideal internal standards for quantitative analysis because they behave almost identically to their non-deuterated counterparts during sample preparation and analysis, but can be differentiated by their higher mass. clearsynth.compubcompare.ai This allows for the correction of variations in the analytical process, such as matrix effects and instrumental drift, leading to highly accurate and precise measurements. clearsynth.comlcms.cz This technique, known as isotope dilution mass spectrometry (IDMS), is considered a gold standard for quantification. speciation.netresearchgate.net Deuterated analogs are also critical in mechanistic studies to probe reaction pathways, for example, by observing the kinetic isotope effect. researchgate.netresearchgate.net
Specific Contributions of Dibenz[a,h]acridine-d6 as a Research Standard
Dibenz[a,h]acridine-d6 is a deuterated form of Dibenz[a,h]acridine, containing six deuterium atoms. musechem.com It is a high-purity compound specifically designed for use as an internal standard in advanced research. musechem.comlgcstandards.commedchemexpress.cn Its primary application is in isotope dilution mass spectrometry for the precise quantification of Dibenz[a,h]acridine in complex samples, such as environmental extracts or biological fluids. musechem.compharmaffiliates.com By adding a known amount of Dibenz[a,h]acridine-d6 to a sample, researchers can accurately determine the concentration of the native (unlabeled) Dibenz[a,h]acridine by measuring the ratio of the two compounds. clearsynth.comspeciation.net This is particularly important in environmental monitoring and toxicological studies where accurate exposure assessment is critical. For instance, it can be used to quantify metabolites in studies of workers exposed to polycyclic aromatic hydrocarbons. pharmaffiliates.com
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8,10,11-hexadeuterio-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1-13H/i2D,4D,6D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCSIWAONQTVCF-IHRJCSKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=CC4=C(C=CC5=CC=CC=C54)N=C32)[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Isotopic Labeling Strategies for Dibenz A,h Acridine D6
Regiospecific Synthesis of Dibenz[a,h]acridine (B14076) Precursors
The controlled synthesis of the specific isomeric form of dibenz[a,h]acridine is paramount to producing the target deuterated compound. Regioselective strategies are employed to ensure the correct fusion of the aromatic rings, leading to the desired dibenz[a,h]acridine skeleton over other isomers like dibenz[a,j]acridine (B14077) or dibenz[c,h]acridine.
One effective method involves the regioselective thermal cyclization of N-aryl-4-chloro-1-aza-1,3-butadiene derivatives. oup.com This approach utilizes appropriately substituted β-unsaturated chloroaldehydes and 2-naphthylamine (B18577) as key starting materials. The reaction proceeds through an enaminoimine hydrochloride intermediate, which upon heating, undergoes cyclization to form the dibenz[a,h]acridine core. The regioselectivity of this thermal cyclization is a critical factor in obtaining the desired isomer. oup.com
Alternative approaches to construct the core structure of dibenzacridines often rely on palladium-catalyzed cross-coupling reactions followed by cyclization. For instance, a convenient three-step synthesis for dibenzo[a,j]acridines, an isomer of the target compound, has been reported. researchgate.netresearchgate.net This method utilizes regioselective Pd-catalyzed Sonogashira and Suzuki-Miyaura cross-coupling reactions of 2,3,5,6-tetrachloropyridine (B1294921) with various alkynes and arylboronic acids, followed by a Brønsted acid-mediated cycloisomerization. researchgate.netresearchgate.net While this specific example leads to the [a,j] isomer, the principles of regioselective cross-coupling and subsequent cyclization can be adapted to target the [a,h] isomer by carefully selecting the starting materials and reaction conditions. For example, the synthesis of dibenzo[a,h]anthracenes, the carbocyclic analogue, has been achieved through Pd-catalyzed intramolecular double-cyclization of (Z, Z)-p-styrylstilbene derivatives and through one-pot double cyclization reactions catalyzed by AuCl. frontiersin.org These strategies highlight the power of transition metal catalysis in constructing complex polycyclic frameworks with high regioselectivity.
The synthesis of substituted acridine (B1665455) derivatives has also been achieved through methods such as the microwave-assisted reaction of diphenylamine (B1679370) derivatives with appropriate carboxylic acids catalyzed by zinc chloride, and through palladium-catalyzed tandem C-H activation/bis-cyclization reactions. rsc.org While these methods provide access to the broader acridine class, achieving the specific regiochemistry of dibenz[a,h]acridine requires careful design of the precursors.
Deuteration Techniques for Polycyclic Aromatic Nitrogen Heterocycles
Once the dibenz[a,h]acridine precursor is synthesized, the next critical step is the introduction of deuterium (B1214612) atoms. Two primary strategies are employed: hydrogen-deuterium (H-D) exchange on the pre-formed aromatic scaffold and de novo synthesis using deuterated building blocks.
Hydrogen-Deuterium Exchange Methodologies and Their Optimization
Hydrogen-deuterium exchange (HDX) is a widely used method for introducing deuterium into organic molecules. d-nb.info This approach involves treating the dibenz[a,h]acridine precursor with a deuterium source in the presence of a catalyst.
Catalysts and Conditions:
A variety of catalysts can be employed for H-D exchange on aromatic and heterocyclic systems. These include:
Heterogeneous Catalysts: Platinum on carbon (Pt/C) is a highly effective catalyst for the deuteration of aromatic rings. researchgate.net An efficient method utilizing a Pt/C-D₂O-H₂ system has been established for the deuteration of electron-rich aromatic nuclei under mild conditions. researchgate.net Palladium on carbon (Pd/C) in the presence of aluminum and D₂O has also been shown to facilitate selective H-D exchange reactions. semanticscholar.org Raney Nickel is another robust heterogeneous catalyst used for deuterating nitrogen-containing heterocycles. Current time information in Bangalore, IN.
Homogeneous Catalysts: Transition metal complexes are also powerful catalysts for H-D exchange. Iridium-based catalysts, such as those developed by Crabtree, are widely used for the selective deuteration of N-heterocycles. researchgate.netacs.org Ruthenium complexes, including Ru-MACHO and other pincer complexes, have been used for the deuteration of aromatic benzylic alcohols and can be adapted for other aromatic systems. mdpi.com Rhodium nanoparticles have also shown catalytic activity for H-D exchange in aromatic rings. nih.gov
Base-Mediated Deuteration: In some cases, a strong base can be used to facilitate H-D exchange. For example, KOtBu in DMSO-d6 has been used for the selective deuteration of various nitrogen-containing heterocycles. d-nb.info
Optimization of H-D Exchange:
The efficiency and regioselectivity of H-D exchange reactions are highly dependent on the reaction conditions. Key parameters that are optimized include:
Temperature: Increasing the reaction temperature generally enhances the rate of H-D exchange. semanticscholar.org
Catalyst Loading: The amount of catalyst can significantly impact the conversion rate. semanticscholar.org
Deuterium Source: Deuterium oxide (D₂O) is the most common and cost-effective deuterium source. researchgate.net Deuterated solvents like CD₃CO₂D can also be used. acs.org
Reaction Time: Longer reaction times typically lead to higher levels of deuterium incorporation.
pH: For acid- or base-catalyzed reactions, the pH of the medium is a critical parameter. d-nb.info
The optimization process often involves a feasibility stage where various conditions are screened to achieve the desired level of deuterium incorporation at specific positions. nih.gov For complex molecules like dibenz[a,h]acridine, a combination of catalysts or a multi-step exchange process may be necessary to achieve the target d6-labeling pattern.
De Novo Synthesis with Deuterated Building Blocks (Bottom-Up Approaches)
An alternative to H-D exchange is the de novo synthesis of the target molecule using deuterated starting materials. This "bottom-up" approach involves constructing the dibenz[a,h]acridine skeleton from smaller, pre-deuterated building blocks.
While this method can, in principle, offer precise control over the location of the deuterium labels, it is often more synthetically demanding and costly for complex polycyclic systems. govinfo.gov The synthesis of the required deuterated precursors can be a multi-step process in itself. For example, the synthesis of deuterated anilines or naphthalenes would be a prerequisite for their use in a convergent synthesis of deuterated dibenz[a,h]acridine.
The general strategy would involve adapting one of the regioselective synthetic routes described in section 2.1, but substituting key starting materials with their deuterated analogues. For example, in a synthesis involving a Friedel-Crafts type reaction, a deuterated benzene (B151609) or naphthalene (B1677914) derivative could be used. While powerful, the practical challenges associated with this approach often make H-D exchange the more common method for deuterating complex aromatic systems.
Purification and Isomeric Resolution Strategies for Deuterated Dibenz[a,h]acridine (Major)
Following the synthesis and deuteration steps, the crude product is typically a mixture containing the desired Dibenz[a,h]acridine-d6 (Major) isomer, other regioisomers, partially deuterated species, and unreacted starting materials. Therefore, rigorous purification is essential to isolate the target compound with high purity.
Chromatographic Techniques:
High-performance liquid chromatography (HPLC) is a powerful technique for the separation of polycyclic aromatic compounds and their isomers. rsc.orgresearchgate.netnih.gov
Reversed-Phase HPLC: This is a common method for separating PAHs and azaarenes. Columns with C18 or specialized stationary phases designed for aromatic compounds can provide good resolution of isomers. rsc.org
Normal-Phase HPLC: NPLC can also be used for the fractionation of PAHs and their nitrogen-containing analogues. ualberta.ca
Chiral HPLC: For chiral aza-polycyclic aromatic hydrocarbons, chiral stationary phases can be used to resolve enantiomers. researchgate.netnih.govdntb.gov.ua This is particularly relevant if the synthesis or deuteration process introduces chiral centers.
Column Chromatography:
Traditional column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for the initial purification of the crude reaction mixture. semanticscholar.org It is effective for removing major impurities and for the initial separation of isomeric fractions.
Isomeric Resolution:
The separation of the "Major" isomer of Dibenz[a,h]acridine-d6 from other regioisomers is a significant challenge. The subtle differences in the physicochemical properties of the isomers require highly efficient separation techniques. A combination of column chromatography followed by preparative HPLC is often necessary to achieve the desired isomeric purity. beilstein-journals.org The resolution factor between isomers in HPLC is a critical parameter that is optimized by adjusting the mobile phase composition, flow rate, and column temperature. researchgate.net
Methodologies for Isotopic Purity and Regioisomeric Purity Verification
Once the deuterated compound has been purified, it is crucial to verify its isotopic and regioisomeric purity. This involves confirming the number and location of the deuterium atoms and ensuring the absence of other isomers.
Advanced Spectroscopic Methods for Isotopic Confirmation
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a primary tool for determining isotopic purity. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS can provide information about the location of the deuterium labels. The fragmentation pattern of the deuterated compound will differ from that of the non-deuterated analogue, and these differences can be used to infer the positions of deuteration. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is an indispensable technique for the structural elucidation of organic compounds and is particularly powerful for confirming the sites of deuteration. rsc.orgbeilstein-journals.org
¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence for the location of the deuterium labels. nih.gov
²H NMR: Deuterium NMR directly observes the deuterium nuclei, providing a spectrum with signals corresponding to each deuteration site. This is a definitive method for confirming the positions of the labels.
¹³C NMR: The introduction of deuterium can cause small upfield shifts in the signals of the attached and neighboring carbon atoms in the ¹³C NMR spectrum. These isotopic shifts can be used to confirm the sites of deuteration. acs.org
2D NMR Techniques: Advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals, further confirming the structure and the location of the deuterium labels. ipb.pt
By combining these advanced spectroscopic techniques, a comprehensive characterization of the synthesized Dibenz[a,h]acridine-d6 (Major) can be achieved, ensuring its high isotopic and regioisomeric purity for subsequent applications.
Sophisticated Analytical Applications and Method Development Utilizing Dibenz A,h Acridine D6
Quantitative Methodologies Employing Dibenz[a,h]acridine-d6 as an Internal Standard
The use of stable isotope-labeled internal standards, such as Dibenz[a,h]acridine-d6, is a cornerstone of robust quantitative analytical methods. wuxiapptec.com These standards are particularly vital in complex matrices where analyte recovery can be variable. wuxiapptec.com By adding a known quantity of the deuterated standard to a sample at the beginning of the workflow, any losses during extraction, cleanup, and instrumental analysis can be accounted for by monitoring the ratio of the analyte to the internal standard. wuxiapptec.com
Development of Gas Chromatography-Mass Spectrometry (GC-MS) Protocols
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of semi-volatile organic compounds like polycyclic aromatic compounds (PACs). nih.govabu.edu.ng In the development of GC-MS methods, Dibenz[a,h]acridine-d6 can be employed as an internal standard to ensure the accuracy and reliability of the quantification of its non-deuterated counterpart and other similar polycyclic aromatic nitrogen heterocycles (PANHs). thermofisher.comumweltbundesamt.de The chromatographic separation is typically achieved on a capillary column, such as a DB-5ms, which allows for the separation of complex mixtures of PACs. hpst.cz The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. researchgate.net
Method development involves optimizing various parameters, including the GC temperature program, injection mode (e.g., pulsed splitless), and MS settings. hpst.cz For instance, a study developing a method for 41 polycyclic aromatic hydrocarbons (PAHs) utilized a TRACE 1310 gas chromatograph coupled to an ISQ 7000 single quadrupole mass spectrometer, achieving good separation in under 30 minutes. thermofisher.com The use of an internal standard like Dibenz[a,h]acridine-d6 is crucial for correcting variations in sample injection volume and potential matrix effects. nih.gov
Below is a table summarizing typical GC-MS conditions for the analysis of azaarenes, including Dibenz[a,h]acridine (B14076).
| Parameter | Condition | Reference |
|---|---|---|
| GC System | Agilent 8890B GC | hpst.cz |
| Column | Agilent J&W DB-5ms Ultra Inert, 20 m x 0.18 mm, 0.18 µm | hpst.cz |
| Injection Mode | Pulsed Splitless | hpst.cz |
| MS Detector | Agilent 7000E Inert Plus triple quadrupole GC/MS | hpst.cz |
| Ionization Mode | Electron Ionization (EI) | hpst.cz |
| Acquisition Mode | Selected Ion Monitoring (SIM) | researchgate.nethpst.cz |
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Complex Matrices
For the analysis of more polar or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) is often the preferred technique. wuxiapptec.com The use of Dibenz[a,h]acridine-d6 as an internal standard is equally important in LC-MS to compensate for matrix effects and variations in instrument response. lcms.cz Atmospheric pressure photoionization (APPI) is a suitable ionization source for non-polar compounds like azaarenes in LC-MS analysis. researchgate.net A study on the determination of azaarenes in vegetable oils and animal fats utilized LC-APCI-MS/MS (liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry) and demonstrated high sensitivity and analyte recovery for compounds including Dibenz[a,h]acridine. nih.gov
The development of LC-MS methods involves the careful selection of the chromatographic column, mobile phase composition, and MS/MS parameters (precursor and product ions, collision energy). cerilliant.com The use of a stable isotope-labeled internal standard like Dibenz[a,h]acridine-d6 helps to ensure the accuracy of quantification, especially in complex food and environmental matrices. lcms.cznih.gov
High-Resolution Mass Spectrometry (HRMS) for Enhanced Specificity and Sensitivity
High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of complex environmental samples by providing highly accurate mass measurements. nih.govresearchgate.net This capability allows for the determination of elemental compositions and the confident identification of analytes, even in the presence of isobaric interferences. researchgate.netresearchgate.net When coupled with GC or LC, HRMS instruments like time-of-flight (TOF) or Orbitrap analyzers can achieve high sensitivity in full-scan mode, enabling both targeted and non-targeted screening of a wide range of contaminants. nih.gov
The use of Dibenz[a,h]acridine-d6 as an internal standard in HRMS analysis further enhances the quantitative accuracy. Isotope dilution HRMS methods can achieve very low detection limits. isotope.com For example, a study using ¹³C-labeled PAH standards with GC-HRMS achieved detection limits in the parts-per-quadrillion (ppq) range for water samples. isotope.com While ¹³C-labeled standards are noted for their superior stability against exchange, deuterated standards like Dibenz[a,h]acridine-d6 remain a cost-effective choice for routine monitoring.
Application in Environmental Contaminant Research
Dibenz[a,h]acridine-d6 plays a significant role in environmental research, particularly in the study of polycyclic aromatic nitrogen heterocycles (PANHs), which are a class of environmental pollutants. researchgate.net
Methodologies for Detection and Quantification of Polycyclic Aromatic Nitrogen Heterocycles in Atmospheric Particulates
Atmospheric particulate matter (PM) is a complex mixture of organic and inorganic substances, including PANHs. mdpi.com Accurate methods are needed to detect and quantify these compounds to assess air quality and potential health risks. mdpi.com GC-MS is a common technique for analyzing PANHs in atmospheric particulates. researchgate.netnih.gov
In these methods, PM samples are collected on filters, and the organic compounds are extracted using techniques like Soxhlet extraction. researchgate.netnih.gov Dibenz[a,h]acridine-d6 is added as an internal standard before extraction to account for losses during sample preparation and analysis. nih.gov The extracts are then analyzed by GC-MS, often in SIM mode for enhanced sensitivity. researchgate.netresearchgate.net Studies have shown that GC-MS provides efficient separation of various azaarenes, allowing for their individual quantification. researchgate.netnih.gov The use of deuterated internal standards is critical for achieving the required accuracy and reliability in these analyses of complex atmospheric samples. aaqr.org
The table below presents findings from a study that quantified various azaarenes in atmospheric particulate matter, highlighting the range of concentrations detected.
| Compound | Seasonal Mean Concentration (Winter) | Seasonal Mean Concentration (Summer) | Reference |
|---|---|---|---|
| Total Azaarenes | 6.0 ng/m³ | 0.90 ng/m³ | researchgate.net |
Note: This table reflects the total concentration of a suite of azaarenes, demonstrating the seasonal variability often observed for these atmospheric pollutants.
Analytical Frameworks for Aqueous and Soil Environmental Compartments
The detection and quantification of polycyclic aromatic compounds (PACs), including nitrogen-containing heterocyclic PACs like Dibenz[a,h]acridine, in environmental matrices such as water and soil present significant analytical challenges. These challenges arise from the low concentrations of target analytes and the complexity of the sample matrix. To ensure accuracy and precision in these analyses, stable isotope-labeled internal standards are indispensable. Dibenz[a,h]acridine-d6 serves as an ideal internal standard for its non-labeled counterpart and other related PACs during analysis by methods like gas chromatography-mass spectrometry (GC-MS).
When analyzing solid waste, soils, and water, EPA methods such as SW-846 Method 8270D are often employed. nih.govfloridadep.govepa.govepa.gov This method utilizes GC-MS to identify and quantify semivolatile organic compounds. floridadep.govepa.govepa.gov The use of a deuterated internal standard like Dibenz[a,h]acridine-d6 is critical in this framework. It is added to the sample extract just before instrumental analysis to correct for variations in instrument response and potential matrix effects. The principle of isotope dilution mass spectrometry (IDMS), where a known quantity of the isotopically labeled standard is added, allows for highly accurate quantification. The native analyte's concentration is calculated based on the response ratio to its labeled counterpart.
For aqueous samples, the extraction process often involves liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. oceanbestpractices.org In soil and sediment samples, extraction is typically performed using methods like Soxhlet extraction, pressurized fluid extraction, or ultrasonic treatment, often with solvents like toluene (B28343) or dichloromethane. nih.govoceanbestpractices.org Throughout this multi-step sample preparation, losses of the target analyte can occur. By spiking the sample with Dibenz[a,h]acridine-d6 at the beginning of the analytical procedure, it acts as a surrogate standard, allowing the analyst to assess the efficiency and recovery of the entire method for each sample. helcom.fi Studies have shown that deuterated PAHs have fates similar to their non-deuterated analogs in environmental matrices, validating their use for evaluating extraction method efficiency. nih.gov
The following table summarizes typical analytical parameters in frameworks utilizing deuterated standards for environmental analysis.
| Parameter | Description | Typical Method | Relevance of Dibenz[a,h]acridine-d6 |
| Extraction | Isolation and concentration of analytes from the sample matrix. | Soxhlet, Ultrasonic, SPE | Added as a surrogate to monitor recovery throughout the extraction and cleanup process. |
| Analysis | Separation and detection of target compounds. | GC-MS (e.g., EPA 8270D) nih.govfloridadep.govepa.govepa.gov | Added as an internal standard to correct for instrument variability and matrix-induced signal suppression or enhancement. |
| Quantification | Determination of the concentration of the analyte. | Isotope Dilution | The known concentration of Dibenz[a,h]acridine-d6 allows for precise calculation of the native analyte concentration. |
| Detection Limit | The lowest concentration of an analyte that can be reliably detected. | Method-dependent | The use of deuterated standards can help in achieving lower, more reliable detection limits, often in the µg/L range for water and µg/kg for soil. nih.govfloridadep.gov |
Standardization and Quality Assurance in Environmental Monitoring Programs
The reliability and comparability of data from environmental monitoring programs are paramount for effective environmental management and regulation. Dibenz[a,h]acridine-d6 plays a crucial role in the quality assurance/quality control (QA/QC) protocols that underpin these programs. Its use as a certified reference material (CRM) and an internal/surrogate standard is a cornerstone of generating high-quality, defensible data for PACs. lgcstandards.comdtic.mil
In monitoring programs, standardized analytical procedures are essential. oceanbestpractices.org Guidelines for the analysis of PACs in various matrices often mandate the use of isotopically labeled standards to ensure data accuracy. oceanbestpractices.orghelcom.fidtic.mil Dibenz[a,h]acridine-d6, as a deuterated analog of a high molecular weight, nitrogen-containing PAC, is particularly suitable for monitoring programs that target combustion-related pollution. oceanbestpractices.orghelcom.fi
Key aspects of its application in standardization and quality assurance include:
Method Validation : During the development and validation of new analytical methods, Dibenz[a,h]acridine-d6 is used to determine critical performance characteristics such as accuracy, precision, linearity, and recovery. nih.govoup.com Acceptable recovery of the deuterated standard is often a prerequisite for method acceptance. nih.gov
Internal Calibration : For quantitative analysis, especially with GC-MS, an internal standard is added to every sample, standard, and blank. helcom.fiumweltbundesamt.de Dibenz[a,h]acridine-d6 is used to construct calibration curves and quantify the native compound, effectively correcting for any variations in the analytical process. hpst.cz
Recovery Assessment : When added as a surrogate standard at the beginning of the sample preparation process, the recovery of Dibenz[a,h]acridine-d6 provides a measure of the efficiency of the entire analytical procedure for each specific sample. helcom.fi This is critical for complex matrices like soil or industrial effluent, where extraction efficiency can vary significantly.
Inter-laboratory Comparison : In proficiency testing (PT) schemes and inter-laboratory studies, the use of common internal standards like Dibenz[a,h]acridine-d6 helps to normalize results and assess the performance of different laboratories.
The following table outlines the role of Dibenz[a,h]acridine-d6 in a typical QA/QC framework for environmental analysis.
| QA/QC Element | Purpose | Role of Dibenz[a,h]acridine-d6 |
| Method Blank | To assess contamination during sample processing and analysis. | The absence of native Dibenz[a,h]acridine indicates no contamination. The presence of the d6-standard confirms the analytical process was followed. |
| Laboratory Control Sample (LCS) | To monitor the performance of the entire analytical method with a clean, controlled matrix. | Used as an internal standard to quantify the recovery of spiked native analytes. Recovery of the d6-standard itself is also monitored. |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | To evaluate the effect of the sample matrix on the analytical method's performance. | Used as an internal standard to calculate the recovery of spiked native analytes, providing insight into matrix interference. |
| Surrogate Standard | To monitor the recovery for every individual sample. | Dibenz[a,h]acridine-d6 is added to each sample to ensure the extraction and analysis were effective for that specific matrix. helcom.fi |
| Certified Reference Material (CRM) | To verify the accuracy and traceability of measurements. | As a component of a CRM, it provides a known concentration against which laboratory standards and measurements can be validated. lgcstandards.com |
Methodological Advancements in Forensic and Source Apportionment Studies
Tracer Applications in Identifying Combustion Sources
Polycyclic aromatic compounds are formed during the incomplete combustion of organic materials, and their specific profiles can serve as chemical fingerprints to identify their source. researchgate.netdiva-portal.orgunit.no Dibenzacridines, including Dibenz[a,h]acridine, are recognized as products of combustion from sources such as automobile exhaust, coal-burning, and incinerator effluent. nih.gov In forensic environmental investigations and source apportionment studies, identifying the contributors to PAC contamination is crucial.
While the distribution of various native PACs is the primary tool for source apportionment, isotopically labeled standards like Dibenz[a,h]acridine-d6 are essential for the accurate quantification needed for these models. mdpi.comcopernicus.org The precise measurement of specific PAC ratios, such as those between parent PAHs and their alkylated homologs or between different isomers, allows scientists to differentiate between petrogenic (petroleum-derived) and pyrogenic (combustion-derived) sources. diva-portal.org
The role of Dibenz[a,h]acridine-d6 in these studies is to ensure the analytical accuracy required for meaningful ratio analysis. By acting as an internal standard, it enables the reliable quantification of native Dibenz[a,h]acridine and other high-molecular-weight nitrogen-containing PACs, which can be specific markers for certain combustion processes. umweltbundesamt.de For example, the presence and relative abundance of nitrogen-containing PACs can help distinguish emissions from coal combustion versus those from vehicle exhaust.
The following table illustrates how accurate quantification, enabled by standards like Dibenz[a,h]acridine-d6, supports source apportionment.
| Source Type | Typical PAC Profile | Role of Accurate Quantification |
| Petrogenic | High proportion of alkylated PAHs relative to parent PAHs. diva-portal.org | Precise measurement of both parent and alkylated series is necessary to calculate diagnostic ratios. |
| Pyrogenic (e.g., Coal Combustion) | Higher proportion of parent (non-alkylated) PAHs; presence of specific high MW PACs and N-heterocycles. oceanbestpractices.orgdiva-portal.org | Accurate quantification of Dibenz[a,h]acridine and other marker compounds is critical for source identification. |
| Pyrogenic (e.g., Vehicle Exhaust) | Specific profile of PAHs and their derivatives. nih.gov | Enables differentiation from other combustion sources based on subtle differences in PAC profiles. |
| Biomass Burning | Presence of specific marker compounds like retene. | Ensures that the concentrations of all PACs, including potential tracers, are determined reliably for use in receptor models like Chemical Mass Balance (CMB). copernicus.org |
Characterization of Complex Environmental Mixtures
Environmental samples, such as those from industrial sites, urban air, or oil spills, often contain highly complex mixtures of hundreds or thousands of organic compounds. oceanbestpractices.orgdiva-portal.orgepa.gov Characterizing these mixtures to assess their origin and potential impact is a significant analytical undertaking. umweltbundesamt.de Advanced analytical techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRMS) are increasingly used to achieve the necessary separation and identification of individual components. umweltbundesamt.de
In the analysis of these complex mixtures, Dibenz[a,h]acridine-d6 serves as a robust internal standard. umweltbundesamt.de Its chemical properties—a high molecular weight, nitrogen-containing heterocyclic aromatic structure—make it representative of a class of compounds that are often of toxicological concern but can be challenging to analyze. nih.govdiva-portal.org The use of isotope dilution with Dibenz[a,h]acridine-d6 is considered the gold standard for quantification because it corrects for matrix effects and variations in instrument response, which are particularly pronounced in complex samples. umweltbundesamt.de
The table below summarizes the utility of Dibenz[a,h]acridine-d6 in analyzing complex mixtures.
| Analytical Challenge | Description | Contribution of Dibenz[a,h]acridine-d6 |
| Matrix Interference | Co-eluting compounds from the complex matrix can suppress or enhance the MS signal of the target analyte. | As an internal standard co-eluting closely with the native analyte, it experiences similar matrix effects, allowing for accurate correction. umweltbundesamt.de |
| Analyte Identification | Confirming the identity of trace components in a complex chromatogram. | The known retention time and mass spectrum of the deuterated standard help to confirm the identity of the native peak. |
| Accurate Quantification | Determining the concentration of numerous individual compounds. | Isotope dilution provides the most accurate quantification available, which is essential for calculating diagnostic ratios or total PAC loading. umweltbundesamt.de |
| Method Robustness | Ensuring consistent performance across different complex sample types (e.g., coal tar, pyrolysis oil). umweltbundesamt.de | Helps maintain analytical quality control and ensures data comparability across diverse and challenging matrices. |
Mechanistic Investigations of Environmental Fate, Transport, and Transformation of Dibenz A,h Acridine Analogs
Photochemical Degradation Pathways in Simulated Environmental Conditions
The atmospheric fate and persistence of azaarenes like Dibenz[a,h]acridine (B14076) are significantly influenced by photochemical reactions. These compounds can be degraded directly through the absorption of sunlight or indirectly through reactions with photochemically generated reactive species.
Direct Photolysis: Dibenz[a,h]acridine absorbs light in the ultraviolet spectrum at wavelengths greater than 290 nm, which indicates its susceptibility to direct degradation by sunlight in the environment. nih.govnih.gov Studies on the structural analog, dibenz[a,h]anthracene (B1670416), show that photolysis occurs in aqueous solutions and on surfaces. When adsorbed on silica (B1680970) gel and irradiated with light (>290 nm), dibenz[a,h]anthracene showed a 45.3% yield of carbon dioxide after 17 hours, and its estimated photooxidation half-life in the atmosphere ranges from 0.4 to 4.3 hours. chemicalbook.com Research on other PAHs in aqueous solutions has shown that photodegradation is rapid, following first-order kinetics, with compounds like anthracene (B1667546) and benz[a]anthracene being decomposed quickly. researchgate.net The process involves two main pathways: direct photolysis from sunlight absorption and indirect photolysis via radicals produced by irradiated precursors like nitrates. researchgate.netresearchgate.net
Indirect Photolysis: The transformation of azaarenes can be influenced by the medium in which they are present. For the related compound acridine (B1665455), photodegradation rates were found to be faster on ammonium (B1175870) sulfate (B86663) particles compared to other atmospheric particle models like silica, alumina (B75360), or magnesium oxide. researchgate.net The presence of oxygen can also play a complex role, sometimes reducing the rate of photodestruction, which suggests the involvement of a triplet excited state in the transformation process. researchgate.netresearchgate.net Photoproducts can include hydroxylated derivatives; for instance, acridine has been shown to form a dihydrodiol via a singlet oxygen reaction. researchgate.net
| Parameter | Finding | Compound Studied | Source |
| UV Absorption | Absorbs light at wavelengths >290 nm | Dibenz(a,h)acridine | nih.gov |
| Atmospheric Half-life (estimated) | 0.428 to 4.28 hours | Dibenz[a,h]anthracene | chemicalbook.com |
| Photodegradation Products | Dihydrodiols, Ketones (e.g., Acridone from Acridine) | Acridine | researchgate.net |
| Effect of Medium | Rates vary on different particle surfaces | Acridine | researchgate.net |
| Effect of Oxygen | Can decrease photolysis rate, indicating complex mechanisms | PAHs, Acridine | researchgate.netresearchgate.net |
Biotransformation Processes in Model Organisms and Environmental Microcosms
Biotransformation by microorganisms and metabolic processes in higher organisms are key pathways determining the persistence and potential toxicity of Dibenz[a,h]acridine in the environment.
Microbial Degradation: Studies have shown that microbial communities can degrade azaarenes, although high-molecular-weight compounds are often more resistant. nih.gov While three-ring azaarenes are generally biodegradable, five-ring congeners like Dibenz[a,h]acridine are among the most recalcitrant. nih.gov However, specific bacterial strains have demonstrated the ability to metabolize it. Resting cells of Pseudomonas paucimobilis (strain EPA 505), which utilizes fluoranthene (B47539) for growth, were able to degrade 50.2% of the available Dibenz[a,h]acridine in a 17-hour incubation period. tandfonline.com Other research using Burkholderia cepacia showed degradation of dibenz[a,h]anthracene, with the process being stimulated by the addition of a more easily degradable PAH like phenanthrene. wiley.com In anaerobic environments, such as contaminated aquifers, indigenous microbial populations have been shown to mediate the transformation of azaarenes into oxygenated and methylated derivatives. oup.com
Metabolism in Model Organisms: The metabolism of Dibenz[a,h]acridine has been investigated in mammals using rat liver microsomes. These studies reveal that the compound is metabolized into several products, primarily benzo-ring dihydrodiols. nih.gov The major metabolites identified are trans-3,4-dihydroxy-3,4-dihydro-dibenz(a,h)acridine (DB(a,h)ACR-3,4-diol) and trans-10,11-dihydroxy-10,11-dihydrodibenz(a,h)acridine (DB(a,h)ACR-10,11-diol). nih.govnih.gov These dihydrodiols, which possess bay-region double bonds, are considered potentially mutagenic. nih.gov Other minor metabolites include K-region oxides (at the 12,13- and 5,6- positions) and phenolic derivatives. nih.gov The rate of metabolism is significantly increased by pre-treatment of the rats with an inducer like 3-methylcholanthrene (B14862). nih.gov
| Organism/System | Key Findings | Identified Metabolites | Source |
| Pseudomonas paucimobilis | Degraded 50.2% of the compound in 17 hours. | Not specified, but described as a highly polar metabolite. | tandfonline.com |
| Rat Liver Microsomes | Metabolism requires induction; forms benzo-ring dihydrodiols as major products. | DB(a,h)ACR-3,4-diol, DB(a,h)ACR-10,11-diol, K-region oxides, Phenolic derivatives. | nih.govnih.gov |
| Anaerobic Aquifer Microcosms | Indigenous microbes mediate transformation. | Oxygenated and methylated azaarene derivatives. | oup.com |
| Burkholderia cepacia | Degraded the analog dibenz[a,h]anthracene, stimulated by phenanthrene. | Not specified. | wiley.com |
Atmospheric Deposition and Transport Modeling of Related Compounds
High-molecular-weight PAHs and their heterocyclic analogs can undergo long-range atmospheric transport, leading to their deposition in remote ecosystems far from their emission sources. nih.govcopernicus.org An estimated vapor pressure of 1.1X10-9 mm Hg at 25°C for the related isomer dibenz(a,j)acridine suggests that it will exist solely in the particulate phase in the atmosphere. nih.gov This particulate-bound form is then subject to removal from the atmosphere via wet (rain and snow) and dry deposition. nih.govcopernicus.org
Modeling studies and measurements in remote areas have confirmed that mid-latitude emissions of PAHs can reach sensitive regions like the Arctic. nih.gov The efficiency of transport and deposition is influenced by several factors:
Temperature: Lower temperatures favor the transfer of more volatile PAHs from the gas phase to particles, making them more susceptible to deposition. copernicus.org
Precipitation: Rain and snow are primary drivers for the fallout of PAHs from the atmosphere. In areas with high precipitation, the flux of these compounds to the surface is strongly correlated with rainfall or snowfall amounts. copernicus.org
Local Meteorology: In complex terrains like alpine valleys, local wind patterns can significantly influence the distribution of deposited PAHs. acs.orgnih.gov
Studies in European high-mountain areas found that deposition fluxes of PAHs ranged from 0.8 to 9.7 µg m⁻² month⁻¹, with distributions dominated by lower molecular weight compounds like phenanthrene, fluoranthene, and pyrene. copernicus.org
Methodologies for Assessing Environmental Persistence and Bioavailability in Model Systems
Assessing the environmental risk of compounds like Dibenz[a,h]acridine requires robust methodologies to determine how long they persist and how readily they can be taken up by organisms.
Assessing Persistence: Persistence is often evaluated through degradation studies in various environmental matrices.
Soil and Sediment: Aerobic soil die-away tests for the analog dibenz[a,h]anthracene yielded estimated half-lives ranging from 361 to 940 days, indicating high persistence. chemicalbook.com Biodegradation studies in aerobic microcosms using contaminated soils show that the removal of total azaarenes can range from 15-85%, with five-ring compounds being the most persistent. nih.gov
Water: In aqueous solutions, acridines have been observed to be very stable, with no change in concentration over a 12-day period in one study, though photolysis can be a significant degradation pathway. nih.gov
Assessing Bioavailability: Bioavailability, or the fraction of a chemical that is available for uptake by organisms, is a critical factor in toxicology.
Physicochemical Properties: Azaarenes are generally more water-soluble than their PAH counterparts, which can increase their mobility and potential bioavailability in aquatic systems. nih.govoup.com However, Dibenz[a,h]acridine has a high octanol-water partition coefficient (log Kow = 5.73), suggesting a strong tendency to adsorb to organic matter in soil and sediment, which can reduce its bioavailability. nih.gov
Analytical Methods: The assessment of these compounds in environmental samples relies on advanced analytical techniques. High-performance liquid chromatography (HPLC) with fluorescence or UV detection and gas chromatography-mass spectrometry (GC/MS) are commonly employed. nih.govnih.govoup.com The use of deuterated internal standards, such as Dibenz[a,h]acridine-d6, is essential for accurate quantification, compensating for losses during sample extraction and analysis. musechem.comdtic.mil
Biochemical and Mechanistic Toxicology Research Utilizing Dibenz A,h Acridine Non Clinical
Methodologies for In Vitro Biotransformation Studies in Subcellular Fractions and Cell Cultures
The biotransformation of Dibenz[a,h]acridine (B14076) (DB[a,h]AC) is extensively studied using in vitro models to simulate its metabolic fate in biological systems. A primary methodology involves the use of liver microsomes, particularly from male Sprague-Dawley rats, which contain a high concentration of cytochrome P450 (P450) enzymes responsible for Phase I metabolism. nih.govnih.gov In these studies, microsomes are often prepared from rats pre-treated with P450 inducers like 3-methylcholanthrene (B14862) (3-MC) or DB[a,h]AC itself to enhance metabolic activity. nih.gov
Incubations of DB[a,h]AC with these microsomal preparations allow for the characterization of its metabolic profile. nih.gov To further dissect the specific enzymes involved, studies have employed recombinant human and rat P450 enzymes, such as human P450 1A1, 1B1, and 3A4. nih.govnih.gov This approach helps to identify the precise contribution of each enzyme to the metabolism of DB[a,h]AC and to understand inter-species differences. nih.gov For instance, human P450 1A1 is highly effective in metabolizing the compound. nih.govnih.gov Cell culture systems, such as the human-derived liver cell line HepG2, are also utilized to investigate the induction of metabolic enzymes and subsequent toxic effects in an intact cellular environment. bhu.ac.in
Identification of Phase I and Phase II Metabolites Using Advanced Spectrometry
Advanced analytical techniques are crucial for the separation and identification of DB[a,h]AC metabolites. High-Performance Liquid Chromatography (HPLC) is the standard method for separating the complex mixture of metabolites produced during in vitro incubations. acs.org The identification of these separated compounds relies heavily on advanced spectrometry. nih.gov
Mass spectrometry (MS), often coupled with HPLC (LC-MS), provides molecular weight information and fragmentation patterns, enabling the structural elucidation of metabolites. nih.govnih.gov Ultraviolet (UV) spectroscopy is also used to compare the spectral properties of metabolites with those of authentic synthetic standards for confirmation. nih.govoup.com
Through these methods, researchers have identified numerous Phase I metabolites of DB[a,h]AC. The primary pathway involves the formation of dihydrodiols with bay-region double bonds, which are considered potentially mutagenic. nih.gov Other identified Phase I metabolites include K-region oxides and various phenols. nih.govoup.com While research has focused heavily on Phase I, Phase II metabolism typically involves the conjugation of Phase I metabolites with endogenous molecules like glutathione, a process that can be studied using similar spectrometric techniques to identify the resulting conjugates. nih.gov
Table 1: Major Phase I Metabolites of Dibenz[a,h]acridine Identified in In Vitro Studies
Investigation of DNA Adduct Formation and Repair Mechanisms in Experimental Models
The carcinogenicity of polycyclic aromatic hydrocarbons (PAHs) like DB[a,h]AC is strongly linked to their ability to form covalent adducts with DNA. taylorandfrancis.comresearchgate.net The metabolic activation of the parent compound to highly reactive diol epoxides is a prerequisite for this process. researchgate.net For DB[a,h]AC, the bay-region dihydrodiols, such as the 3,4-diol and 10,11-diol, are precursors to these ultimate carcinogenic metabolites. nih.gov These electrophilic diol epoxides can then attack nucleophilic sites on DNA bases, particularly guanine (B1146940) and adenine, forming bulky DNA adducts that distort the DNA helix. researchgate.net
The study of these adducts and their repair often involves techniques like ³²P-postlabeling, which can detect and quantify the adducts formed in experimental models. nih.gov Research on structurally similar compounds shows that the conformation of these adducts—whether they are positioned externally or intercalated within the DNA helix—influences their recognition and removal by cellular repair machinery. nih.govvu.nl The primary mechanism for repairing such bulky lesions is Nucleotide Excision Repair (NER). taylorandfrancis.comresearchgate.net Studies on analogous PAHs have demonstrated that external adducts tend to be repaired more efficiently than those that are intercalated into the DNA structure. nih.govvu.nl
Assessment of Genotoxicity and Mutagenicity in Cellular and Prokaryotic Systems
The mutagenic potential of DB[a,h]AC and its metabolites has been evaluated in various assays. Prokaryotic systems, such as the Ames test using Salmonella typhimurium strains TA98 and TA100, are commonly employed to screen for mutagenicity. nih.govnih.gov In these systems, certain metabolites of DB[a,h]AC have shown significant mutagenic activity. nih.gov
Mammalian cell systems, like Chinese hamster V79 cells, are used to assess mutagenicity in a eukaryotic context. nih.govnih.gov Research has consistently shown that the bay-region diol epoxides of DB[a,h]AC are the ultimate mutagens, as they are highly active without needing further metabolic activation. nih.gov Studies comparing the different diol epoxides have found that the 10,11-diol-8,9-epoxides are substantially more mutagenic than the 3,4-diol-1,2-epoxides in both bacterial and mammalian cells. nih.gov This difference in activity is attributed to the electronic effects of the heterocyclic nitrogen atom, which destabilizes the carbocation formed from the 3,4-diol-1,2-epoxide, thereby reducing its chemical reactivity and mutagenicity. nih.gov
Table 2: Comparative Mutagenicity of Dibenz[a,h]acridine Diol Epoxides
Methodological Approaches to Study Transcriptional and Epigenetic Modulations in Experimental Organisms
Exposure to DB[a,h]AC and its structural analogs can lead to significant changes in gene expression. A key methodological approach to studying these transcriptional modulations is the use of quantitative real-time polymerase chain reaction (qRT-PCR) to measure mRNA levels of specific genes. A common finding for PAHs is the induction of cytochrome P450 genes, particularly CYP1A1. bhu.ac.in This induction is mediated by the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to compounds like DB[a,h]AC, the AhR translocates to the nucleus and drives the expression of target genes involved in xenobiotic metabolism. bhu.ac.in
Broader, untargeted approaches like metabolomics are also used to understand the systemic effects of exposure. For example, studies on the structural analog dibenz[a,h]anthracene (B1670416) have shown that exposure can disrupt major metabolic pathways, including folate biosynthesis, nitrogen metabolism, and glycerophospholipid metabolism. researchgate.net While direct evidence for epigenetic modulations by DB[a,h]AC is less established, the standard methodologies to investigate such changes for PAHs include assessing DNA methylation patterns and histone modifications, which can lead to long-term alterations in gene expression.
Role of Dibenz[a,h]acridine-d6 in Elucidating Metabolic Pathways and Kinetic Isotope Effects
Isotopically labeled compounds such as Dibenz[a,h]acridine-d6 are invaluable tools in toxicological research. One of its primary roles is as an internal standard in quantitative mass spectrometry. By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the amount of the unlabeled native compound, correcting for variations in sample preparation and instrument response.
Furthermore, Dibenz[a,h]acridine-d6 is essential for studying kinetic isotope effects (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of DB[a,h]AC metabolism, replacing hydrogen with deuterium (B1214612) at a specific site can slow down the rate of a P450-catalyzed reaction if the breaking of that carbon-hydrogen bond is the rate-determining step. By comparing the metabolism of the deuterated and non-deuterated compounds, researchers can gain mechanistic insights into the enzymatic reactions, identify rate-limiting steps in metabolic pathways, and better understand the formation of toxic metabolites. researchgate.net
Computational Chemistry and Theoretical Modeling of Dibenz A,h Acridine System
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and predicting the reactivity of the Dibenz[a,h]acridine (B14076) system. acs.orgnih.gov Studies have focused on understanding the stability of carbocations formed from its oxidized metabolites, which are key intermediates in its carcinogenic pathway. acs.org
DFT calculations at the B3LYP/6-31G* level have been employed to study the epoxides, diol epoxides, and dihydrodiols of DB[a,h]ACR. acs.org These calculations revealed that the formation of bay region carbocations from O-protonated epoxides is a barrierless process. acs.org The relative stabilities of these carbocations have been determined in both the gas phase and in a water solvent model, showing that while the solvent decreases the exothermicity of the epoxide ring-opening reactions, the relative reactivity trends remain consistent. nih.gov
Early quantum mechanical calculations using methods like Hückel, INDO, and Gaussian 70 were in agreement with predictions regarding the chemical reactivities of different diol epoxides of DB[a,h]ACR. acs.org These studies highlighted that for the C-1 carbocation, the delocalization of the positive charge onto the nitrogen heteroatom at the N-7 position is an energetically destabilizing contribution. acs.org
The electronic structure of acridine (B1665455) derivatives, including DB[a,h]ACR, has been investigated using a combination of matrix-isolation spectroscopy and quantum-chemical calculations to understand their structure and properties. researchgate.netresearchgate.net These studies provide a fundamental understanding of the vibrational spectra and the influence of the nitrogen atom on the electronic distribution within the polycyclic aromatic system. researchgate.net
Table 1: Computational Methods and Findings for Dibenz[a,h]acridine
| Computational Method | System Studied | Key Findings | Reference |
| DFT (B3LYP/6-31G*) | Epoxides, diol epoxides, dihydrodiols of DB[a,h]ACR | Bay region carbocations form via barrierless processes from O-protonated epoxides. acs.org | acs.org |
| PCM (Polarized Continuum Model) | DB[a,h]ACR carbocations in water | Solvent decreases the exothermicity of epoxide ring-opening but relative reactivity is unchanged. nih.gov | nih.gov |
| GIAO-NMR and NPA | DB[a,h]ACR carbocations | Elucidated charge delocalization modes in the resulting carbocations. nih.gov | nih.gov |
| Hückel, INDO, Gaussian 70 | DB[a,h]ACR diol epoxides | Predicted relative chemical reactivities and the destabilizing effect of charge on the nitrogen atom. acs.org | acs.org |
Molecular Dynamics Simulations for Ligand-Biomacromolecule Interactions (e.g., DNA intercalation)
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic interactions between small molecules like Dibenz[a,h]acridine and biological macromolecules such as DNA. These simulations provide atomic-level details of the intercalation process, where the planar acridine structure inserts itself between the base pairs of the DNA double helix. nih.govnih.govbibliotekanauki.pl
Studies on related acridine compounds have shown that intercalation modifies the DNA structure, which can inhibit replication and transcription processes. nih.gov MD simulations, often combined with experimental techniques like NMR, have been used to develop structural models of acridine derivatives complexed with DNA G-quadruplexes. plos.org These models reveal significant π-π stacking interactions and the formation of strong hydrogen bonds between the intercalator and the DNA. plos.org
For instance, simulations of 9-amino acridine with a DNA heptanucleotide have been used to explore the "neighbor-exclusion principle," which posits that intercalation can only happen at every other base-pair site. nih.gov While the simulations did not find a stereochemical reason for this, they suggested that vibrational entropy effects and counterion release could be contributing factors. nih.gov The insights gained from these simulations on simpler acridines are transferable to understanding the more complex interactions of Dibenz[a,h]acridine with DNA.
Table 2: Key Interactions in Acridine-DNA Complexes from MD Simulations
| Interacting Moiety | Type of Interaction | Significance | Reference |
| Acridine Ring System | π-π Stacking | Primary force driving intercalation between DNA base pairs. plos.org | plos.org |
| Acridine Substituents | Hydrogen Bonding | Stabilizes the intercalated complex and influences binding specificity. plos.org | plos.org |
| Acridine and DNA Backbone | Electrostatic Interactions | Contributes to the overall binding affinity and conformational changes. bibliotekanauki.pl | bibliotekanauki.pl |
Mechanistic Modeling of Chemical and Biochemical Transformation Pathways
Understanding the metabolic activation of Dibenz[a,h]acridine is crucial to comprehending its carcinogenicity. scispace.com Computational modeling plays a significant role in elucidating the plausible mechanistic pathways of its transformation into reactive metabolites that can damage DNA. acs.orgacs.org
The "bay region theory" of polycyclic aromatic hydrocarbon (PAH) carcinogenesis suggests that diol epoxides in the bay region of the molecule are the ultimate carcinogenic metabolites. acs.org Computational studies on DB[a,h]ACR support this theory by modeling the formation and reactivity of these diol epoxides. acs.org These models indicate that the nitrogen atom's position influences the mutagenicity of the diol epoxides. acs.org
The metabolism of DB[a,h]acridine has been shown to be influenced by the induction of phase I and II metabolizing enzymes. scispace.com Mechanistic modeling can help predict the formation of various metabolites, such as dihydrodiols, diol epoxides, and phenolic derivatives, which have been identified in experimental studies. nih.gov These models can also simulate the subsequent reactions of these metabolites, including the formation of DNA adducts, which are critical events in chemical carcinogenesis. scispace.com
Quantitative Structure-Activity Relationship (QSAR) Studies for Related Polycyclic Aromatic Compounds
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. combinatorialpress.comconicet.gov.ar For polycyclic aromatic compounds (PACs) like Dibenz[a,h]acridine, QSAR models are developed to predict properties such as carcinogenicity, mutagenicity, and phototoxicity based on molecular descriptors. conicet.gov.ar
Recent QSAR studies on PAHs have incorporated new topological indices that account for the presence of double bonds, which has improved the discriminative power of the models. combinatorialpress.com These studies often use regression analysis to validate the predictive capabilities of the developed models. combinatorialpress.com Although specific QSAR models for Dibenz[a,h]acridine-d6 are not extensively documented, the principles and descriptors used for other PAHs are applicable. conicet.gov.ar Descriptors such as HOMO-LUMO energy gaps, molecular size, and lipophilicity are commonly used in these models. frontiersin.org
Table 3: Examples of Descriptors Used in QSAR Models for PAHs
| Descriptor Type | Example | Relevance to Activity | Reference |
| Electronic | HOMO-LUMO Gap | Relates to chemical reactivity and the ease of forming reactive intermediates. frontiersin.org | frontiersin.org |
| Topological | Double Bond Indices | Captures structural features related to the aromatic system's reactivity. combinatorialpress.com | combinatorialpress.com |
| Physicochemical | LogP (Lipophilicity) | Influences the compound's ability to penetrate cell membranes. nih.gov | nih.gov |
| Thermodynamic | Enthalpy of Formation | Indicates the stability of the molecule and its metabolites. nist.gov | nist.gov |
Theoretical Basis for Deuterium (B1214612) Isotope Effects in Reaction Kinetics
The substitution of hydrogen with deuterium in a molecule like Dibenz[a,h]acridine can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. The theoretical basis for the deuterium KIE lies in the difference in zero-point vibrational energy between a C-H bond and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break, which typically leads to a slower reaction rate. nasa.gov
In the context of PAHs, deuterium isotope effects can provide insights into reaction mechanisms. nasa.govresearchgate.net For example, in metabolic activation pathways involving the cleavage of a C-H bond in a rate-determining step, deuteration at that position would be expected to slow down the reaction.
Interestingly, studies on the hydrogenation and deuteration of benzene (B151609) have shown that quantum tunneling can play a significant role, even at low temperatures. pnas.org While tunneling is usually associated with a very large KIE, in surface reactions, the kinetics can be controlled by surface diffusion, leading to a much smaller observed KIE. pnas.org This suggests that the deuteration of interstellar aromatic hydrocarbons may occur via tunneling of D atoms. pnas.org These theoretical considerations are relevant for understanding the reaction kinetics of Dibenz[a,h]acridine-d6, particularly in metabolic processes and environmental degradation pathways. The D/H ratio of PAHs can also serve as an indicator of their processing history in environments like meteorites. nasa.govnih.gov
Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds like Dibenz[a,h]acridine-d6, specific NMR methods are indispensable.
Deuterium (B1214612) (²H) NMR spectroscopy is a powerful, direct method for analyzing deuterated compounds. magritek.com It is used to confirm the successful incorporation of deuterium and to determine the location and extent of deuteration within a molecule. magritek.comresearchgate.net Unlike ¹H NMR, where deuteration results in the disappearance of signals, ²H NMR shows signals corresponding to the deuterium nuclei. magritek.com
The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the signals are typically broader. magritek.com For Dibenz[a,h]acridine-d6 (Major), a high-purity standard, the ²H NMR spectrum would be expected to show signals in the aromatic region, confirming the presence of deuterium on the aromatic rings. The integration of these signals allows for the quantification of deuterium at specific sites, which is critical for its use as an internal standard in quantitative analyses. researchgate.net This technique is essential for validating the isotopic purity and ensuring there has been no unintended isotopic scrambling.
Table 1: Principles and Applications of ²H NMR in Isotopic Analysis
| Feature | Description | Relevance to Dibenz[a,h]acridine-d6 |
| Direct Detection | Directly observes the deuterium nuclei (spin I=1). magritek.com | Confirms the presence and chemical environment of the six deuterium atoms. |
| Isotopic Purity | The absence of signals in corresponding regions of the ¹H NMR spectrum, coupled with the presence of signals in the ²H NMR spectrum, confirms high levels of deuteration. magritek.com | Validates the "Major" designation, indicating high isotopic enrichment. |
| Site Specificity | Chemical shifts in the ²H spectrum indicate the specific locations of deuterium atoms. | Determines the exact positions of the deuterium labels on the dibenz[a,h]acridine (B14076) framework. |
| Quantitative Analysis | Integration of ²H NMR signals can be used to determine the degree of deuteration at each labeled site. researchgate.net | Ensures the compound meets the stringent requirements for use as an internal standard. |
High-Resolution Mass Spectrometry (HRMS) for Metabolite and Adduct Identification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying metabolites and adducts, particularly in toxicology and drug metabolism studies. ijpras.compharmaron.com Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide highly accurate mass measurements (typically with <5 ppm error), which allow for the determination of elemental compositions for parent ions and their fragments. ijpras.com
For Dibenz[a,h]acridine-d6, its deuterium labeling serves as a distinct isotopic signature. musechem.commedchemexpress.com When studying its metabolism, researchers can easily distinguish drug-related material from endogenous matrix components by searching for the characteristic mass of the deuterated compound and its metabolites. Common metabolic transformations for polycyclic azaarenes include oxidation (hydroxylation, N-oxidation) and epoxide formation, followed by conjugation (e.g., with glucuronic acid or sulfate). HRMS can precisely measure the mass shift corresponding to these transformations, facilitating metabolite identification. pharmaron.com
Table 2: Common Metabolic Biotransformations and HRMS Signatures
| Biotransformation | Mass Change (Da) | Expected Observation for Dibenz[a,h]acridine-d6 |
| Hydroxylation | +15.9949 | Detection of an ion with a mass corresponding to C₂₁H₇D₅ON (one D replaced by OH) or C₂₁H₈D₆ON (addition of O). |
| N-Oxidation | +15.9949 | An increase in mass corresponding to the addition of one oxygen atom to the molecular formula. |
| Dihydrodiol Formation | +34.0055 | An increase in mass corresponding to the addition of two hydroxyl groups and reduction of a double bond. |
| Glucuronide Conjugation | +176.0144 | A significant mass increase corresponding to the addition of a glucuronic acid moiety to a hydroxylated metabolite. |
| Sulfate (B86663) Conjugation | +79.9568 | A mass increase corresponding to the addition of a sulfate group to a hydroxylated metabolite. |
Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the molecular structure, functional groups, and bonding within a molecule. combustion-institute.it For large, planar molecules like Dibenz[a,h]acridine, these techniques serve as a structural fingerprint.
IR spectroscopy of polycyclic aromatic hydrocarbons (PAHs) and azaarenes is particularly sensitive to C-H bending vibrations. polimi.it The out-of-plane C-H bending modes, typically found in the 600-900 cm⁻¹ region, are highly characteristic of the arrangement of hydrogen atoms on the periphery of the aromatic rings. combustion-institute.itpolimi.it The introduction of deuterium in Dibenz[a,h]acridine-d6 would cause a predictable shift of the C-D bending vibrations to lower frequencies due to the heavier mass of deuterium.
Raman spectroscopy is complementary to IR and is particularly effective for analyzing the vibrations of the carbon skeleton in aromatic systems. rsc.orgresearchgate.net Strong Raman bands are often observed for the C=C stretching modes within the aromatic rings (around 1350-1600 cm⁻¹), which are sensitive to the degree of π-conjugation. researchgate.net
Table 3: Characteristic Vibrational Modes for Azaarenes
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Information Provided |
| Aromatic C-H Stretch | 3000–3100 | IR, Raman | Presence of aromatic C-H bonds. |
| Aromatic C=C Stretch | 1400–1650 | IR, Raman | Integrity and conjugation of the aromatic ring system. researchgate.net |
| In-plane C-H Bend | 1000–1300 | IR, Raman | Information on the substitution pattern. |
| Out-of-plane C-H Bend | 600–900 | IR (strong) | Highly diagnostic of the number of adjacent hydrogens on the rings. combustion-institute.itrsc.org |
| Ring Breathing Modes | Variable | Raman (often strong) | Collective vibrations of the entire ring skeleton. |
Utilization of X-ray Crystallography for Solid-State Structural Investigations
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org For a rigid, polycyclic molecule like Dibenz[a,h]acridine, a single-crystal X-ray structure would provide unambiguous confirmation of its connectivity and conformation.
Planarity: The fused aromatic ring system is largely planar.
Bond Lengths and Angles: Precise measurements of all C-C, C-N, and C-H bond lengths and angles, confirming the aromatic character.
Intermolecular Interactions: In the crystal lattice, molecules typically arrange in π-stacked columns, and the analysis reveals the distances and geometry of these π-π interactions. nih.gov
Obtaining suitable crystals of the compound would be a prerequisite for this analysis. rsc.org
Table 4: Key Parameters from X-ray Crystallography of Azaarenes
| Parameter | Typical Value/Observation | Significance |
| C-C Bond Length (Aromatic) | 1.36–1.42 Å | Confirms aromatic delocalization. |
| C-N Bond Length (Aromatic) | ~1.33–1.37 Å | Characterizes the nitrogen-containing heterocyclic ring. |
| Molecular Planarity | Low deviation from the mean plane | Confirms the rigid, flat structure of the polycyclic system. |
| π-π Stacking Distance | 3.3–3.7 Å | Indicates the nature and strength of intermolecular forces in the solid state. nih.gov |
| Crystal System/Space Group | Varies | Defines the overall symmetry of the crystal packing. |
Hyphenated Techniques for Comprehensive Mixture Analysis
In many research applications, particularly in environmental and metabolic studies, Dibenz[a,h]acridine-d6 is analyzed not in its pure form but as a component within a complex mixture. Hyphenated techniques, which couple a separation method with a detection method, are essential for this purpose. springernature.com
Liquid Chromatography-Mass Spectrometry (LC-MS), especially when paired with HRMS, is a dominant technique. nih.gov Reversed-phase HPLC can separate Dibenz[a,h]acridine and its metabolites from other matrix components based on polarity. The MS detector then provides mass information for identification and quantification. nih.gov The use of the deuterated standard allows for accurate quantification by compensating for matrix effects and variations in instrument response.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile and thermally stable polycyclic aromatic compounds. nih.gov It often provides excellent chromatographic resolution of isomers. dokumen.pub
Table 5: Comparison of Hyphenated Techniques for Azaarene Analysis
| Technique | Separation Principle | Detection Principle | Primary Application for Dibenz[a,h]acridine-d6 |
| LC-MS/MS | Liquid phase partitioning (e.g., polarity) | Mass-to-charge ratio (m/z) of parent and fragment ions | Analysis of metabolites in biological fluids (e.g., plasma, urine). nih.gov |
| GC-MS | Gas phase partitioning (boiling point, polarity) | Mass-to-charge ratio (m/z) of fragment ions | Analysis in environmental samples (e.g., air, soil, water) where PAHs are prevalent. nih.gov |
| LC-NMR | Liquid phase partitioning | Nuclear Magnetic Resonance | Structural elucidation of unknown metabolites or impurities directly from the separated mixture. springernature.com |
Emerging Research Frontiers and Methodological Innovations
Integration of Multi-Omics Approaches in Environmental Exposure and Mechanistic Studies
The study of environmental contaminants has been revolutionized by the advent of multi-omics technologies, which allow for a holistic understanding of the biological impact of chemical exposures. researchgate.nethanyang.ac.kr These approaches combine various single-omics analyses—such as genomics, transcriptomics, proteomics, and metabolomics—to create a comprehensive picture of molecular changes within an organism following exposure to substances like azaarenes. nih.govrsc.org The integration of these datasets is invaluable for elucidating the causal relationships between environmental exposures and health outcomes. hanyang.ac.kr
In the context of azaarenes, multi-omics studies can identify molecular signatures and pathways perturbed by these compounds. Dibenz[a,h]acridine-d6 is instrumental in the proteomics and metabolomics components of these studies. researchgate.netrsc.org In quantitative mass spectrometry, the addition of a known quantity of the deuterated standard to a biological sample allows for the precise measurement of the corresponding non-labeled analyte. researchgate.net This isotope dilution technique corrects for sample loss during preparation and variations in instrument response, which is crucial for the accuracy required in omics research. researchgate.netclearsynth.com
By enabling accurate quantification, Dibenz[a,h]acridine-d6 supports the identification of exposure biomarkers and helps to unravel the mechanisms of toxicity of its parent compound, thereby strengthening the link between environmental factors and molecular-level biological responses. researchgate.netmdpi.com
Development of Novel Biosensors and Chemo-Sensors for Azaarene Detection
The need for rapid, sensitive, and cost-effective methods for monitoring environmental pollutants like azaarenes has spurred the development of novel biosensors and chemo-sensors. nih.govmdpi.com These devices are designed to detect specific molecules and generate a measurable signal, such as a change in color or fluorescence (optical sensors) or a change in electrical current (electrochemical sensors). mdpi.comacs.orgfrontiersin.org
Nitrogen-containing heterocycles are a key component in the design of many of these sensors due to their unique electronic and binding properties. nih.govopenmedicinalchemistryjournal.comresearchgate.net Research is focused on creating sensors with high selectivity and sensitivity for polycyclic aromatic compounds, including azaarenes. mdpi.com
Table 2: Sensor Technologies for Aromatic Compound Detection
| Sensor Type | Detection Principle | Target Analytes | Key Features |
| Optical/Fluorometric | Changes in fluorescence or color upon binding of the analyte to a specific dye or material. nih.govmdpi.com | Metal ions, organic pollutants (including N-heterocycles). nih.govresearchgate.net | High sensitivity, potential for "naked-eye" detection, rapid response. researchgate.net |
| Electrochemical | Changes in electrical properties (current, voltage) when the analyte interacts with a modified electrode surface. frontiersin.orgmdpi.com | Biomolecules, heavy metals, organic compounds. mdpi.commdpi.com | High sensitivity, simple instrumentation, potential for miniaturization and portability. frontiersin.org |
| Aptamer-based | Utilizes aptamers (single-stranded DNA/RNA) that bind with high specificity to a target molecule, inducing a detectable signal. mdpi.comnih.gov | Heavy metals, proteins, small molecules. mdpi.comnih.gov | High specificity and selectivity, reduces false positives. mdpi.com |
While these sensors are designed to detect the parent azaarene, Dibenz[a,h]acridine-d6 plays a vital role in the validation and calibration of the traditional, highly accurate laboratory methods (like GC-MS/MS) that are used to confirm the sensor's performance. nih.gov
Green Chemistry Principles in the Synthesis and Degradation of Polycyclic Aromatic Nitrogen Heterocycles
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This is particularly relevant for polycyclic aromatic nitrogen heterocycles (PANHs), given the toxicity of many compounds in this class.
Synthesis: Traditional organic synthesis often relies on hazardous solvents and expensive or toxic metal catalysts. rsc.org Green chemistry approaches for azaarene synthesis focus on more environmentally benign methods. researchgate.netbeilstein-journals.org Key innovations include:
Use of Water as a Solvent: Water is a cheap, non-toxic, and non-flammable medium that can, in some cases, accelerate reaction rates. rsc.orgrsc.org
Catalyst- and Solvent-Free Reactions: Performing reactions under neat conditions (without a solvent) and without a catalyst represents a highly atom-economical and clean process. researchgate.netbeilstein-journals.org
C-H Bond Functionalization: This strategy allows for the direct modification of simple azaarenes, avoiding more complex and wasteful multi-step syntheses. beilstein-journals.orgrsc.org
Degradation: PANHs are common co-contaminants at sites polluted with polycyclic aromatic hydrocarbons (PAHs) and can be persistent in the environment. nih.govresearchgate.net Research into their degradation is crucial for remediation. Green degradation approaches often leverage natural processes:
Biodegradation: Utilizing microbial communities to break down pollutants is a key bioremediation strategy. oup.com Studies have shown that some microorganisms can mineralize azaarenes, although high-molecular-weight compounds are generally more resistant to degradation than lower-weight ones. oup.comnih.govwiley.com Isomer-selective biodegradation has also been observed, where different structural forms of the same azaarene degrade at different rates. nih.gov
Understanding these degradation pathways is a primary application area for Dibenz[a,h]acridine-d6, which is used as a tracer to monitor the fate and persistence of its parent compound in environmental samples. pharmaffiliates.commusechem.com
Advancements in Isotopic Tracing Techniques for Environmental Fate and Pharmacokinetic Studies (non-clinical)
Isotopic tracing is a powerful technique for tracking the movement and transformation of substances in complex systems. nih.govltu.se By labeling a molecule with a stable isotope, such as deuterium (B1214612) (²H), it can be distinguished from its naturally occurring, unlabeled counterpart using mass spectrometry. researchgate.net Dibenz[a,h]acridine-d6 is an example of such a tracer, specifically designed for use as an internal standard in isotope dilution mass spectrometry (IDMS). musechem.commedchemexpress.com
Environmental Fate Studies: In environmental science, isotopic tracers are used to determine the transport, distribution, and degradation of pollutants. nih.govthermofisher.com For example, by spiking an environmental sample (e.g., soil or water) with a known amount of Dibenz[a,h]acridine-d6, researchers can accurately quantify the concentration of the native Dibenz[a,h]acridine (B14076) present. nih.govresearchgate.net This allows for precise monitoring of how the pollutant concentration changes over time due to degradation or transport, even at very low levels. nih.govmdpi.com The use of stable isotopes avoids the challenges associated with radioactive tracers and provides high sensitivity and selectivity. nih.gov
Non-clinical Pharmacokinetic Studies: In non-clinical toxicological research, deuterated standards are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of a compound. medchemexpress.com The metabolism of Dibenz[a,h]acridine has been investigated using rodent liver microsomes, identifying major metabolites. nih.gov The use of Dibenz[a,h]acridine-d6 as an internal standard in such studies allows for the accurate quantification of the parent compound and its metabolites in biological matrices, which is fundamental to understanding its toxicokinetics. researchgate.netmdpi.com
The key advantage of using a deuterated standard is that its chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. researchgate.netclearsynth.com
Future Directions in the Application of Deuterated Polycyclic Aromatic Standards
The application of deuterated standards, including Dibenz[a,h]acridine-d6, is poised for significant advancement, driven by progress in analytical instrumentation and the increasing complexity of scientific questions.
Future directions include:
Expanding the Library of Standards: There is a growing need to synthesize deuterated standards for a wider range of emerging contaminants, including numerous azaarene isomers and their alkylated or oxygenated derivatives, which have been identified as abundant but understudied pollutants. nih.govresearchgate.net
Improving Mass Spectrometry Methods: The use of high-resolution mass spectrometry (HRMS) combined with deuterated standards will continue to enhance the ability to detect and quantify trace-level contaminants in highly complex matrices like biological tissues or environmental samples. nih.gov
Application in Metabolomics and Exposomics: Deuterated standards will be crucial for the expanding fields of metabolomics and exposomics, which aim to characterize the entirety of small molecules or environmental exposures an individual experiences. researchgate.net Accurate quantification is essential for linking specific exposures to metabolic disruptions and disease outcomes. nih.gov
Enhanced Environmental Forensics: In environmental forensics, stable isotope analysis helps to identify pollution sources. ltu.sethermofisher.com While this often involves measuring natural isotope ratios, the use of deuterated standards to accurately quantify specific PAH and PANH profiles can provide complementary evidence for source apportionment and tracking contaminant pathways. mdpi.com
Higher Deuteration Levels: Developing standards with a higher number of deuterium atoms can be beneficial. This further separates the mass-to-charge ratio of the standard from the analyte, reducing potential spectral interference from natural isotopes (e.g., ¹³C) in the analyte, especially when analyzing high concentrations. nih.gov
Q & A
Q. What is the role of Dibenz[a,h]acridine-d6 in environmental analytical chemistry, and how is it methodologically applied?
Dibenz[a,h]acridine-d6, a deuterated polycyclic aromatic hydrocarbon (PAH), is primarily used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve quantification accuracy. Its deuterated structure minimizes matrix effects and co-elution interferences, enabling precise correction of analyte recovery rates during sample extraction and analysis. For example, in environmental studies, it compensates for losses during solid-phase extraction (SPE) of PAHs from soil or water samples .
Q. Methodological Protocol :
- Step 1 : Spike Dibenz[a,h]acridine-d6 into samples at the extraction stage.
- Step 2 : Use isotope dilution calibration to normalize analyte signals.
- Step 3 : Validate recovery rates (target: 70–120%) to ensure methodological robustness.
Q. How should researchers optimize the use of Dibenz[a,h]acridine-d6 as an internal standard in GC-MS workflows?
Optimization involves verifying isotopic purity, chromatographic separation, and signal stability. Key steps include:
- Isotopic Purity Check : Confirm the absence of non-deuterated analogs via high-resolution MS to avoid quantification errors .
- Chromatographic Separation : Adjust column temperature gradients to resolve Dibenz[a,h]acridine-d6 from target analytes (e.g., native PAHs) and matrix interferences.
- Signal-to-Noise Ratio : Optimize ionization parameters (e.g., electron energy in EI-MS) to enhance detection limits.
Critical Consideration : Matrix complexity (e.g., humic acids in soil) may suppress ionization efficiency, requiring post-extraction cleanup steps like gel permeation chromatography (GPC) .
Advanced Research Questions
Q. How can researchers address matrix effects and isotopic interference when using Dibenz[a,h]acridine-d6 in complex environmental samples?
Matrix effects arise from co-extracted compounds that alter ionization efficiency. Solutions include:
Q. Isotopic Interference Mitigation :
Q. What validation criteria are essential to ensure the reliability of Dibenz[a,h]acridine-d6 in quantifying PAHs under regulatory guidelines?
Validation must adhere to ISO/IEC 17025 and EPA SW-846 guidelines, covering:
- Linearity : R² ≥ 0.995 across the calibration range (e.g., 1–500 ng/mL).
- Precision : Intra-day and inter-day relative standard deviation (RSD) ≤15%.
- Accuracy : Recovery rates of 85–115% in certified reference materials (CRMs).
- Limit of Quantification (LOQ) : Signal-to-noise ratio ≥10 for the lowest calibrated level.
Case Study : A 2022 interlaboratory study found that improper storage of Dibenz[a,h]acridine-d6 (e.g., exposure to light) degraded its purity, skewing PAH recovery rates by up to 30% .
Q. How do researchers resolve contradictions in data when Dibenz[a,h]acridine-d6 recovery rates vary significantly across sample batches?
Contradictions often stem from batch-specific matrix effects or instrumental drift. Strategies include:
- Batch-Specific Calibration : Prepare fresh calibration standards for each batch.
- Internal Standard Monitoring : Track the signal stability of Dibenz[a,h]acridine-d6 across runs; RSD >20% indicates need for instrument recalibration.
- Root-Cause Analysis : Use control charts to identify outliers and correlate them with extraction parameters (e.g., pH, solvent polarity) .
Q. What are the implications of Dibenz[a,h]acridine-d6’s carcinogenic classification (IARC 2A) for laboratory safety protocols?
While Dibenz[a,h]acridine-d6 is used in trace amounts, its parent compound (Dibenz[a,h]acridine) is classified as a probable human carcinogen (IARC Group 2A). Safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for handling .
- Waste Disposal : Collect residues in sealed containers labeled "halogenated organic waste" to comply with EPA hazardous waste regulations .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
